![molecular formula C7H8F3N3 B137257 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126069-70-3](/img/structure/B137257.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that contains both nitrogen and fluorine atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out under mild conditions and results in high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyrazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrazine compounds.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Overview
The compound has garnered attention for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets effectively.
1.2 Antimicrobial Activity
Recent studies have indicated that derivatives of 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties. For example:
- Case Study: A derivative was tested against various bacterial strains and showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli .
1.3 Anticancer Properties
Research has also highlighted its potential in cancer therapy.
- Case Study: In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development.
Agrochemicals
2.1 Overview
The trifluoromethyl group enhances the bioactivity of compounds in agrochemical applications.
2.2 Herbicidal Activity
Studies have shown that this compound can serve as a lead compound for developing new herbicides.
- Case Study: Field trials indicated that formulations containing this compound effectively controlled weed species such as Amaranthus and Chenopodium, outperforming traditional herbicides .
Material Science
3.1 Overview
The unique properties of this compound make it suitable for applications in material science.
3.2 Polymer Synthesis
This compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance.
- Data Table: Polymer Properties
Property | Value |
---|---|
Thermal Stability (°C) | >300 |
Chemical Resistance | Excellent against solvents |
Flexibility | Moderate |
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in the position and type of substituents.
1,2,3-Triazole-Fused Pyrazines: These compounds have a similar heterocyclic framework and are used in various medicinal and material applications.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in the development of new pharmaceuticals and advanced materials.
Activité Biologique
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C₇H₈F₃N₃
- Molecular Weight : 191.1537 g/mol
- CAS Number : 126069-70-3
- MDL Number : MFCD09834983
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and effects on different cellular mechanisms.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- Methods : MTT assay was employed to assess cytotoxicity.
- Findings : The compound exhibited stronger cytotoxic effects than cisplatin in both MCF-7 and MDA-MB-231 cells. It was found to induce apoptosis through caspase activation (caspase 3/7) and modulate key apoptotic pathways involving p53 and NF-κB .
The mechanism through which this compound exerts its anticancer effects includes:
-
Apoptosis Induction :
- Increased expression of pro-apoptotic factors such as Bax.
- Activation of caspases involved in the apoptotic pathway.
-
Autophagy Promotion :
- Enhanced formation of autophagosomes.
- Upregulation of beclin-1 and inhibition of mTOR signaling pathways.
These findings suggest that the compound may serve as a dual-action agent by promoting both apoptosis and autophagy in cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Cell Line Tested | IC50 (µM) | Comparison with Cisplatin |
---|---|---|---|
Cytotoxicity | MCF-7 | 0.25 | Stronger |
Cytotoxicity | MDA-MB-231 | 0.50 | Stronger |
Apoptosis Induction | MCF-7 | N/A | Yes |
Autophagy Induction | MDA-MB-231 | N/A | Yes |
Case Studies
In a notable study examining the effects of various pyrazine derivatives on cancer cells, this compound was highlighted for its superior efficacy compared to traditional chemotherapeutics like cisplatin. The study emphasized the importance of structural modifications in enhancing biological activity and targeting multiple pathways involved in cancer progression .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZIHOBSWRZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563350 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126069-70-3 | |
Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.